Crystallographic Structure of Zinc Oxalate Dihydrate: A Technical Guide
Crystallographic Structure of Zinc Oxalate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystallographic structure of zinc oxalate (B1200264) dihydrate (ZnC₂O₄·2H₂O). It details the structural parameters, experimental protocols for characterization, and the thermal behavior of this compound, which serves as a common precursor for the synthesis of zinc oxide nanoparticles and other materials relevant to various industrial and pharmaceutical applications.
Crystallographic Structure
Zinc oxalate dihydrate typically crystallizes in a metastable orthorhombic β-form. This structure is characterized by chains of zinc oxide octahedra linked by oxalate anions. The water molecules are incorporated into the crystal lattice, contributing to its stability. Upon heating, zinc oxalate dihydrate undergoes dehydration to form anhydrous monoclinic β-zinc oxalate before further decomposing into zinc oxide.
Crystal System and Space Group
The β-form of zinc oxalate dihydrate belongs to the orthorhombic crystal system, which is defined by three unequal crystallographic axes at right angles to each other. The specific space group for this phase is Cccm.[1]
Lattice Parameters
The refined cell parameters for the orthorhombic phase of zinc oxalate dihydrate have been determined through X-ray diffraction studies. These parameters define the size and shape of the unit cell.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Cccm | [1] |
| Lattice Constant a (a₀) | 10.03 Å | [1] |
| Lattice Constant b (b₀) | 5.95 Å | [1] |
| Lattice Constant c (c₀) | 15.62 Å | [1] |
| Calculated Density (ρ) | 2.50 g/cm³ | [1] |
Note: The provided lattice parameters were determined at temperatures between 50 and 100 °C and were found to be relatively constant in this range.[1]
Coordination Environment
Experimental Protocols
The characterization of zinc oxalate dihydrate involves several analytical techniques to determine its structure, composition, and thermal properties.
Synthesis by Precipitation
A common method for synthesizing zinc oxalate dihydrate is through a precipitation reaction.
Materials:
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Zinc salt (e.g., zinc sulfate (B86663) heptahydrate, ZnSO₄·7H₂O)
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Oxalic acid (H₂C₂O₄·2H₂O)
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Ethanol
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Distilled water
Procedure:
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An equimolar solution of the zinc salt is prepared in distilled water.
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A solution of oxalic acid is prepared in an ethanol-water mixture.
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The oxalic acid solution is added dropwise to the zinc salt solution while stirring.
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The mixture is stirred for approximately 1 hour at room temperature, during which a white precipitate of zinc oxalate dihydrate forms.
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The precipitate is separated from the solution by centrifugation.
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The collected precipitate is washed several times with distilled water.
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The final product is dried in an oven at around 80 °C.
X-ray Diffraction (XRD)
XRD is a primary technique for determining the crystal structure, phase purity, and crystallite size.
Instrumentation:
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X-ray diffractometer (e.g., Rigaku FEN-100)
Experimental Conditions:
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Radiation Source: Cu Kα
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Scan Rate: 10°/min
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Analysis: The resulting diffraction pattern is compared with standard reference patterns (e.g., JCPDS No. 25-1029) to identify the crystalline phase.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of zinc oxalate dihydrate.
Instrumentation:
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Thermo-balance (e.g., SETARAM DT-TGA 92B)
Experimental Conditions:
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Atmosphere: Air
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Heating Rate: 3 °C/min
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Temperature Range: Room temperature to 450 °C or higher.
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Analysis: The TGA curve shows weight loss at different temperatures, corresponding to dehydration and decomposition. The DSC curve indicates whether these processes are endothermic or exothermic.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the compound.
Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of the zinc oxalate dihydrate sample in an agate mortar.
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Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.
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Mix the sample and KBr intimately by grinding them together.
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Place the mixture in a pellet-forming die and apply pressure to form a transparent or semi-transparent pellet.
Analysis:
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The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. The characteristic absorption bands for oxalate and water molecules are then identified.
Scanning Electron Microscopy (SEM)
SEM is employed to visualize the morphology and particle size of the synthesized crystals.
Instrumentation:
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Scanning Electron Microscope (e.g., Zeiss Supra55)
Sample Preparation:
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The dried zinc oxalate dihydrate powder is mounted on an SEM stub using double-sided conductive carbon tape.
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To prevent charging of the sample by the electron beam, a thin conductive layer (e.g., gold or carbon) is typically sputtered onto the sample surface.
Imaging Conditions:
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Accelerating Voltage: 20 kV
Logical and Workflow Diagrams
The following diagrams illustrate the synthesis and characterization workflow, as well as the thermal decomposition pathway of zinc oxalate dihydrate.
Caption: Workflow for the synthesis and characterization of zinc oxalate dihydrate.
Caption: Thermal decomposition pathway of zinc oxalate dihydrate.
